2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group and a thiophen-2-yl-pyridin-3-yl-methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions
Nicotinamide Core Synthesis: The nicotinamide core can be synthesized from nicotinic acid through an amidation reaction using ammonia or an amine under dehydrating conditions.
Introduction of Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the nicotinamide core.
Attachment of Thiophen-2-yl-pyridin-3-yl-methyl Moiety: This step involves the coupling of the thiophen-2-yl-pyridin-3-yl-methyl group to the nicotinamide core, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine.
Substitution: The thiophen-2-yl-pyridin-3-yl-methyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of the nitro group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the nicotinamide core is particularly interesting due to its role in biological systems, including as a precursor to NAD+.
Industry
In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure may impart unique characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nicotinamide core might mimic or interfere with NAD+ dependent processes, while the thiophen-2-yl-pyridin-3-yl-methyl moiety could enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which is a simple amide of nicotinic acid.
Thiophen-2-yl-pyridine: A simpler analog lacking the nicotinamide core.
Methylthio-nicotinamide: A compound with a similar structure but without the thiophen-2-yl-pyridin-3-yl-methyl moiety.
Uniqueness
2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is unique due to the combination of its functional groups and heterocyclic structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and potential biological activity sets it apart from simpler analogs.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-17-14(4-2-6-19-17)16(21)20-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVABWNWMCHBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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